molecular formula C8H6ClFO4S B1431739 5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid CAS No. 1394040-67-5

5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid

Cat. No. B1431739
CAS RN: 1394040-67-5
M. Wt: 252.65 g/mol
InChI Key: MQFPOGZSQQUWNC-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid is an organic compound. It is a white, crystalline solid that is soluble in water and polar organic solvents. The molecular formula is C7H4ClFO4S and the molecular weight is 238.62 .


Synthesis Analysis

The synthesis of 5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid or similar compounds typically involves a chlorosulfonation reaction . For example, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid was synthesized by refluxing 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid with p-nitro aniline using dimethyl formamide as a solvent .


Molecular Structure Analysis

The molecular structure of 5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid can be represented by the SMILES string OC(=O)c1cc(ccc1F)S(Cl)(=O)=O .


Chemical Reactions Analysis

The chemical reactions involving 5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid or similar compounds are typically electrophilic in nature . For instance, chlorosulfonyl isocyanate, a compound with a similar chlorosulfonyl group, has been employed for the preparation of β-lactams .

Scientific Research Applications

Environmental Science

Lastly, in environmental science, the compound’s derivatives can be explored for their ability to bind to pollutants. This could lead to the development of new methods for the removal of hazardous substances from water or soil.

Each of these applications leverages the unique chemical structure of 5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid , demonstrating its versatility and importance in scientific research. While the search results did not provide specific applications for this exact compound, the applications mentioned are based on the typical roles of similar chemical structures and functional groups in various fields of research .

Safety and Hazards

The safety data sheet for a similar compound, 5-(Chlorosulfonyl)-2-fluorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis of new compounds using 5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid as a starting material . Additionally, further studies could investigate its potential applications in various scientific research fields.

properties

IUPAC Name

5-chlorosulfonyl-2-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-4-2-5(15(9,13)14)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFPOGZSQQUWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223258
Record name Benzoic acid, 5-(chlorosulfonyl)-2-fluoro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid

CAS RN

1394040-67-5
Record name Benzoic acid, 5-(chlorosulfonyl)-2-fluoro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-(chlorosulfonyl)-2-fluoro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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